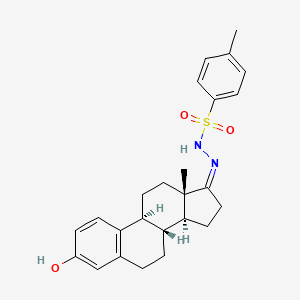
Brexpiprazole 5-1H-Quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Brexpiprazole is synthesized through a multi-step chemical process. One of the key synthetic routes involves the reaction of 7-hydroxy-2(1H)-quinolinone with chlorobromobutane to form 7-(4-chlorobutoxy)-1H-quinolin-2-one. This intermediate is then reacted with benzothiophenepiperazine hydrochloride to yield Brexpiprazole . Industrial production methods often involve optimizing reaction conditions such as temperature, solvents, and bases to achieve high yield and purity .
Chemical Reactions Analysis
Brexpiprazole undergoes various chemical reactions, including substitution and coupling reactions. Common reagents used in these reactions include potassium carbonate and sodium carbonate as bases, and N,N-dimethylacetamide as a solvent . The major products formed from these reactions are intermediates that are further processed to yield the final compound, Brexpiprazole .
Scientific Research Applications
Brexpiprazole has a wide range of scientific research applications. In chemistry, it is used as a reference material for analytical studies . In biology and medicine, it is extensively studied for its pharmacological properties and therapeutic potential in treating psychiatric disorders such as schizophrenia and major depressive disorder . Additionally, Brexpiprazole is being investigated for its potential use in treating other psychiatric conditions like post-traumatic stress disorder .
Mechanism of Action
Brexpiprazole exerts its effects by acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors . This unique mechanism of action helps modulate the activity of these neurotransmitters in the brain, thereby alleviating symptoms of psychiatric disorders . The compound’s ability to act as both an agonist and antagonist depending on the receptor type and context contributes to its therapeutic efficacy and favorable side effect profile .
Comparison with Similar Compounds
Brexpiprazole is structurally similar to aripiprazole, another atypical antipsychotic . Both compounds act as partial agonists at dopamine D2 receptors and serotonin 5-HT1A receptors, but Brexpiprazole has a lower intrinsic activity at the D2 receptor and stronger antagonism at the 5-HT2A receptor compared to aripiprazole . This difference in receptor binding affinities results in Brexpiprazole having potentially fewer side effects such as akathisia and extrapyramidal symptoms . Other similar compounds include cariprazine and lurasidone, which also belong to the class of atypical antipsychotics and share some pharmacological properties with Brexpiprazole .
Properties
Molecular Formula |
C25H27N3O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
5-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O2S/c29-25-10-9-19-21(26-25)5-3-7-23(19)30-17-2-1-12-27-13-15-28(16-14-27)22-6-4-8-24-20(22)11-18-31-24/h3-11,18H,1-2,12-17H2,(H,26,29) |
InChI Key |
BOAYMRGERLOOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCOC2=CC=CC3=C2C=CC(=O)N3)C4=C5C=CSC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methoxy-1-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-6-(phenylmethoxy)isoquinoline](/img/structure/B13429384.png)



![Ethyl (2E,4E)-3-Methyl-5-[(1S,2S)-2-methyl-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)cyclopropyl]-2,4-pentadienoate](/img/structure/B13429412.png)

![N-(1H-Benzotriazol-1-ylmethyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-benzotriazole-1-methanamine](/img/structure/B13429421.png)
![Pyrrolo[2,3-b]pyrrole](/img/structure/B13429425.png)


![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B13429457.png)
![[(2R,3S,4S)-5-acetyloxy-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13429464.png)


